molecular formula C26H32N2O2S B12147711 (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12147711
M. Wt: 436.6 g/mol
InChI Key: FGXPVGUXUBIJTC-MOHJPFBDSA-N
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Description

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethylphenyl group, and an octyloxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a primary amine with a thiocarbonyl compound under acidic conditions.

    Introduction of Dimethylphenyl Group: The dimethylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethylphenyl halide reacts with the thiazolidinone intermediate.

    Addition of Octyloxybenzylidene Moiety: The final step involves the condensation of the thiazolidinone intermediate with an octyloxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylphenyl or octyloxybenzylidene moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, such as kinases or transcription factors.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of structural features, which contribute to its diverse biological activities. The presence of the thiazolidinone ring, along with the dimethylphenyl and octyloxybenzylidene groups, imparts specific chemical reactivity and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H32N2O2S

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H32N2O2S/c1-4-5-6-7-8-9-16-30-23-14-11-21(12-15-23)18-24-25(29)28-26(31-24)27-22-13-10-19(2)20(3)17-22/h10-15,17-18H,4-9,16H2,1-3H3,(H,27,28,29)/b24-18-

InChI Key

FGXPVGUXUBIJTC-MOHJPFBDSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2

Origin of Product

United States

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